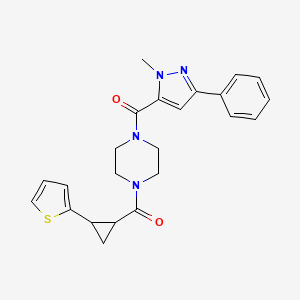

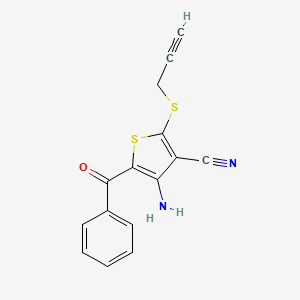

(1-甲基-3-苯基-1H-吡唑-5-基)(4-(2-(噻吩-2-基)环丙基甲酰)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Synthesis Analysis

The synthesis of this compound involves a process for the preparation of 1- (3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine of Formula III, or salts thereof. The invention also provides a process for the preparation of { (2S,4S)-4- [4- (3-methyl-1-phenyl-1H-pyrazol-5- yl)piperazin-1-yl]pyrrolidin-2-yl} (1,3-thiazolidin-3-yl)methanone of Formula II, or salts thereof, using the 1- (3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine of Formula III, or salts thereof .Molecular Structure Analysis

The molecular structure of the compound can be represented by the formulaC10H11N3. The 3D structure may be viewed using Java or Javascript . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of l-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphous oxy chloride in pyridine to obtain l-tert-butoxycarbonyl-4- (3 -methyl- 1 -phenyl - 5-pyrazolyl)piperazine as an oil; and its deprotection with trifluoroacetic acid .Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.2144 . More detailed physical and chemical properties could not be found in the available resources.科学研究应用

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it an attractive candidate for drug discovery. Researchers have investigated its pharmacological properties, including its potential as an:

- Antioxidant : Given its resemblance to the antioxidant drug Edaravone , this compound may exhibit similar protective effects against oxidative stress .

- Neuroprotective Agent : Its potential in stroke recovery and treatment of amyotrophic lateral sclerosis (ALS) warrants further exploration .

- Dipeptidylpeptidase 4 (DPP-4) Inhibitor : It can serve as an intermediate for developing antidiabetic agents .

Antiparasitic Activity

Studies have evaluated its efficacy against parasitic diseases:

Heterocyclic Synthesis

The pyrazolone ring is a versatile building block in heterocyclic chemistry. Researchers have utilized this compound for synthesizing various derivatives:

- 1,3-Dimethyl-5-pyrazolone : An important intermediate in medicinal compound synthesis .

- γ-Bicyclic Heteroarylpiperazines : These compounds have been prepared using the compound as an intermediate .

Molecular Simulation Studies

Computational approaches have been employed to understand its binding interactions:

- Antipromastigote Activity : Molecular simulations suggest favorable binding patterns in the active site of LmPTR1, supporting its potent antipromastigote activity .

Green Synthesis

Efforts toward sustainable chemistry have led to solvent-free synthesis methods:

- Solvent-Free Preparation : Researchers have not yet reported solvent-free synthesis for 1,3-dimethyl-5-pyrazolone, but this area holds promise for future investigations .

Other Biological Activities

While not exhaustive, additional areas of interest include:

作用机制

属性

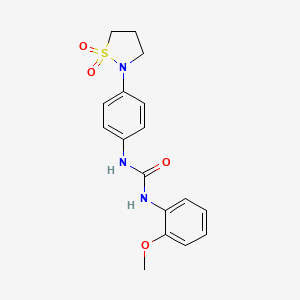

IUPAC Name |

[4-(2-methyl-5-phenylpyrazole-3-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-25-20(15-19(24-25)16-6-3-2-4-7-16)23(29)27-11-9-26(10-12-27)22(28)18-14-17(18)21-8-5-13-30-21/h2-8,13,15,17-18H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQQJFQHPXDIHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

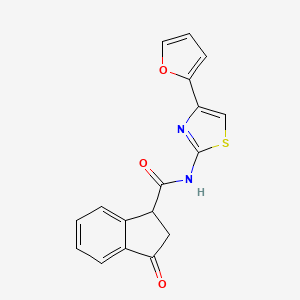

![3,3-Dimethyl-1-{[4-(4-methylbenzoyl)piperidin-1-yl]methyl}-4-phenylazetidin-2-one](/img/structure/B2813112.png)

![N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2813117.png)

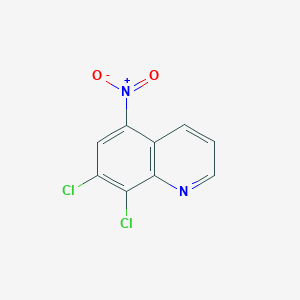

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2813119.png)

![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/no-structure.png)

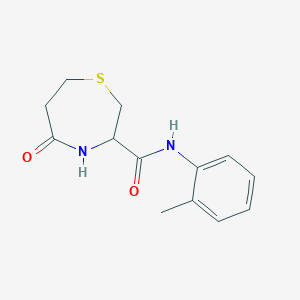

![3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2813134.png)